An In-depth Technical Guide to Benzyl-PEG4-acyl chloride: Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to Benzyl-PEG4-acyl chloride: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-acyl chloride is a heterobifunctional linker predominantly utilized in the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Benzyl-PEG4-acyl chloride, catering to the needs of researchers and professionals in drug development.
Chemical Properties and Structure
Benzyl-PEG4-acyl chloride is a molecule composed of three key functional components: a benzyl (B1604629) group, a tetraethylene glycol (PEG4) spacer, and a reactive acyl chloride group. This unique combination of moieties imparts specific chemical characteristics that are vital for its role as a PROTAC linker.
Structure:
The chemical structure of Benzyl-PEG4-acyl chloride is characterized by a benzyl ether at one terminus of the PEG4 chain and an acyl chloride at the other. The flexible PEG4 spacer provides desirable solubility properties and spatial orientation for the effective formation of a ternary complex between the target protein and an E3 ligase.[3]
Molecular Formula: C₁₆H₂₃ClO₆[4]
Molecular Weight: 346.80 g/mol [4]
SMILES: ClC(OCCOCCOCCOCCOCC1=CC=CC=C1)=O
Physicochemical Properties
Table 1: Physicochemical Properties of Benzyl-PEG4-acyl chloride and Related Compounds
| Property | Benzyl-PEG4-acyl chloride (Predicted/Inferred) | Benzyl-PEG4-acid[10] | Acyl Chlorides (General)[11][12] |
| Appearance | Likely a colorless to light yellow liquid | Colorless to light yellow liquid | Colorless liquids with pungent odors |
| Solubility | Soluble in a range of organic solvents and likely has some aqueous solubility due to the PEG chain. | Soluble in DMSO (≥ 100 mg/mL) | Soluble in organic solvents, react with water. |
| Stability | Moisture-sensitive; should be stored in a dry, inert atmosphere.[13] | Stable for 3 years at -20°C. | Highly reactive and prone to hydrolysis. |
| Boiling Point | Not available | Not available | Lower than corresponding carboxylic acids. |
| Melting Point | Not available | Not available | Lower than corresponding carboxylic acids. |
| Density | Not available | 1.138 g/cm³ | Generally denser than water. |
Reactivity and Stability
The reactivity of Benzyl-PEG4-acyl chloride is dominated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution reactions.[9][14] This high reactivity is essential for its function in covalently linking to a warhead or an E3 ligase ligand during PROTAC synthesis.
Key reactions include:
-
Reaction with amines: Forms stable amide bonds. This is the most common reaction in PROTAC synthesis for attaching the linker to a ligand containing a primary or secondary amine.
-
Reaction with alcohols: Forms esters.
-
Hydrolysis: Reacts with water to form the corresponding carboxylic acid, Benzyl-PEG4-acid. This is an undesirable side reaction, and therefore, all manipulations should be carried out under anhydrous conditions.[15]
Due to its moisture sensitivity, Benzyl-PEG4-acyl chloride should be stored under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation.[13]
Experimental Protocols
Synthesis of Benzyl-PEG4-acyl chloride
The synthesis of Benzyl-PEG4-acyl chloride typically starts from its corresponding carboxylic acid, Benzyl-PEG4-acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry.[16][17][18]
General Protocol for the Synthesis of Benzyl-PEG4-acyl chloride from Benzyl-PEG4-acid:
-
Materials: Benzyl-PEG4-acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent, and a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Procedure:
-
Dissolve Benzyl-PEG4-acid in anhydrous DCM under an inert atmosphere.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride).
-
Once the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield the crude Benzyl-PEG4-acyl chloride.
-
-
Purification: The product is often used in the next step without further purification due to its high reactivity. If necessary, purification can be attempted by distillation under high vacuum, though care must be taken to avoid decomposition.
Caption: A generalized workflow for the synthesis of Benzyl-PEG4-acyl chloride.
General Protocol for Acylation in PROTAC Synthesis
Benzyl-PEG4-acyl chloride is used to conjugate a warhead (targeting the protein of interest) with an E3 ligase ligand. The following is a general protocol for the acylation of an amine-containing ligand.
-
Materials: Amine-containing ligand (warhead or E3 ligase binder), Benzyl-PEG4-acyl chloride, anhydrous aprotic solvent (e.g., DCM, THF, or DMF), and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).
-
Procedure:
-
Dissolve the amine-containing ligand and the base in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Benzyl-PEG4-acyl chloride in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for a short period and then warm to room temperature, stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and any unreacted starting materials.
-
The organic layer is dried, and the solvent is removed under reduced pressure.
-
-
Purification: The resulting PROTAC molecule is purified using standard techniques such as column chromatography or preparative HPLC.[19]
Caption: An experimental workflow for the synthesis of a PROTAC molecule.
Application in PROTAC Technology
The primary application of Benzyl-PEG4-acyl chloride is in the construction of PROTACs. These bifunctional molecules simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][20]
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves several key steps:
-
Binding: The PROTAC molecule binds to both the target protein of interest (POI) and an E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.[21][]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Benzyl-PEG4-acyl chloride is a valuable chemical tool for researchers engaged in the development of PROTACs and other targeted therapies. Its well-defined structure, incorporating a reactive acyl chloride for conjugation, a flexible PEG spacer for optimal biological activity, and a versatile benzyl group, makes it an important building block in modern drug discovery. Understanding its chemical properties, reactivity, and appropriate handling procedures is paramount for its successful application in the synthesis of novel protein degraders.
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